2-Bromo-4'-phenylacetophenone
Overview
Description
It is a yellow to beige-brown powder with a melting point of 123-127°C . This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2-Bromo-4’-phenylacetophenone is a chemical compound used primarily as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals . The specific targets of this compound can vary depending on the final product it is used to synthesize. It’s important to note that this compound can cause severe skin burns and eye damage, and it may cause severe respiratory tract irritation with possible burns .
Mode of Action
The mode of action of 2-Bromo-4’-phenylacetophenone is primarily through its reactivity as an α-bromoketone . In the α-bromination reaction of carbonyl compounds, under acidic conditions, the acetophenone derivative undergoes protonation to yield a protonated carbonyl compound. Subsequently, bromine anions attack the hydrogen atoms on the alpha carbon of the compound, leading to the formation of an enolate product after debromination .
Biochemical Pathways
The primary biochemical pathway involved in the action of 2-Bromo-4’-phenylacetophenone is the Suzuki reaction . This reaction is a type of coupling reaction that combines two hydrocarbon fragments with the aid of a palladium catalyst in a basic environment. The reaction is able to conjoin a variety of aryl halides and alkenyl halides with alkenylboranes and arylboronic acids, making it an important method of synthesizing many styrenes, alkenes, and biphenyls .
Result of Action
The result of the action of 2-Bromo-4’-phenylacetophenone is the production of a variety of compounds, depending on the specific reactions it is involved in. For example, in the Suzuki reaction, it can help produce a variety of styrenes, alkenes, and biphenyls . It’s important to note that this compound can cause severe skin burns and eye damage, and it may cause severe respiratory tract irritation with possible burns .
Action Environment
The action of 2-Bromo-4’-phenylacetophenone can be influenced by various environmental factors. For example, the Suzuki reaction, in which this compound is often involved, requires a basic environment and the presence of a palladium catalyst . Additionally, specific reaction conditions, such as temperature and the presence of other reagents, can also influence the reaction’s efficiency and the yield of the final product .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4’-phenylacetophenone can be synthesized through the α-bromination of acetophenone derivatives. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is typically carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . Another method involves catalyst-free α-bromination using sodium bromide and chloroform in biphasic electrolysis with sulfuric acid as a supporting electrolyte at room temperature .
Industrial Production Methods: Industrial production of 2-Bromo-4’-phenylacetophenone often employs large-scale bromination reactions using efficient brominating agents and optimized reaction conditions to ensure high yield and purity. The process typically involves the use of automated reactors and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4’-phenylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles, typically under basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often employed.
Major Products Formed:
Substitution Reactions: New derivatives with substituted functional groups.
Reduction Reactions: Alcohols or other reduced compounds.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-Bromo-4’-phenylacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It serves as a precursor in the synthesis of drugs with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 4-Phenylphenacyl bromide
- 4-Chloro-α-bromo-acetophenone
- 4-Bromoacetophenone
Comparison: 2-Bromo-4’-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. For example, 4-Phenylphenacyl bromide has a similar structure but lacks the specific substitution pattern of 2-Bromo-4’-phenylacetophenone, resulting in different reactivity and applications.
Properties
IUPAC Name |
2-bromo-1-(4-phenylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGHGZRVXCKCJGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059660 | |
Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059660 | |
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Molecular Weight |
275.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 4-Phenylphenacyl bromide | |
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CAS No. |
135-73-9 | |
Record name | 1-[1,1′-Biphenyl]-4-yl-2-bromoethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Phenylphenacyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135739 | |
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Record name | 2-Bromo-4'-phenylacetophenone | |
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Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- | |
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Record name | Ethanone, 1-[1,1'-biphenyl]-4-yl-2-bromo- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Biphenyl-4-yl bromomethyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.743 | |
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Record name | 4-PHENYLPHENACYL BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XRZ97JC5PS | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-Bromo-4'-phenylacetophenone?
A1: this compound is an organic compound with the molecular formula C14H11BrO. While the provided abstracts don't detail specific spectroscopic data, its crystal structure has been determined. It crystallizes in the orthorhombic system, space group Peab. [] The bromoacetyl group is inclined at 5.4° relative to the adjacent phenyl group, and the two phenyl groups of the biphenyl moiety are inclined at 33.9°. []
Q2: How is this compound used in the synthesis of other compounds?
A2: this compound serves as a valuable building block in organic synthesis. One example is its reaction with 3-aryl-4-amino-5-mercapto-1,2,4-triazoles, leading to the formation of novel 3-aryl-6-(1,1′-biphenyl-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines. [] This highlights the compound's versatility in constructing more complex heterocyclic systems with potential biological activities.
Q3: Can you describe a specific reaction involving this compound and its products?
A3: this compound reacts with 1,1-bis(diphenylphosphino)methane (dppm) to yield a phosphonium salt, [Ph2PCH2PPh2CH2C(O)C6H4Ph]Br. [] This salt can then be converted to a bidentate phosphorus ylide, Ph2PCH2PPh2=C(H)C(O)C6H4Ph, by treatment with a base. [] This ylide can further react with mercury(II) halides to form mononuclear complexes, demonstrating the compound's utility as a precursor for organometallic species. []
Q4: Are there any studies on the stability and compatibility of this compound?
A4: While specific stability data isn't provided in the abstracts, one study examines the reaction of this compound with powdered sodium hydroxide in ether. [] This suggests potential sensitivity towards strong bases, a factor to consider in reaction design and storage conditions.
Q5: What analytical techniques are relevant to the study of this compound?
A5: The characterization of this compound and its derivatives relies heavily on spectroscopic methods. FTIR, 1H NMR, 31P NMR, and 13C NMR are all employed to elucidate structural features. [, ] Additionally, single-crystal X-ray diffraction has been crucial in determining the precise three-dimensional arrangement of atoms within the molecule. [, ] Electrospray Ionisation Mass Spectrometry (ESI-MS) has also been used to monitor the stepwise alkylation of platinum complexes incorporating this compound. []
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